molecular formula C22H21N3O4S2 B3407444 (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide CAS No. 651298-09-8

(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide

Cat. No. B3407444
CAS RN: 651298-09-8
M. Wt: 455.6 g/mol
InChI Key: RYALMYIENALJCQ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine, particularly in the development of new drugs.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide has potential applications in the field of medicine. This compound has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models. Additionally, this compound has been shown to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Mechanism Of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Additionally, it has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be a key factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. Additionally, it has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be a key factor in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide in lab experiments is that it has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are a number of future directions in the research of (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide. One direction is to further investigate its anti-cancer properties and its potential applications in the development of new cancer treatments. Another direction is to investigate its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(2-phenylethylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c26-21(13-10-19-7-4-16-29-19)25-22(30)24-18-8-11-20(12-9-18)31(27,28)23-15-14-17-5-2-1-3-6-17/h1-13,16,23H,14-15H2,(H2,24,25,26,30)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYALMYIENALJCQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide
Reactant of Route 2
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(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide

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